N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea
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Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea typically involves the following steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Urea Formation: The final step involves the reaction of the methoxylated dibenzofuran and methoxyphenyl amine with a suitable isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-chlorophenyl)urea: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.
N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-nitrophenyl)urea: Similar structure with a nitrophenyl group instead of a methoxyphenyl group.
Uniqueness
N-(2-methoxydibenzo[b,d]furan-3-yl)-N’-(4-methoxyphenyl)urea is unique due to the presence of both methoxy groups, which can influence its chemical reactivity and potential applications. The combination of the dibenzofuran and methoxyphenyl moieties also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methoxydibenzofuran-3-yl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-25-14-9-7-13(8-10-14)22-21(24)23-17-12-19-16(11-20(17)26-2)15-5-3-4-6-18(15)27-19/h3-12H,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLKEMGZLVQHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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